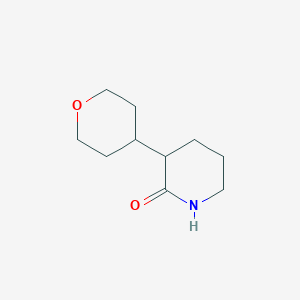![molecular formula C15H15N3O4S B1459892 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-16-8](/img/structure/B1459892.png)
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2173116-16-8. It has a molecular weight of 333.37 . The IUPAC name for this compound is 1-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.37 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, especially those with modifications involving methoxybenzyl groups, exhibit promising antiproliferative and antimicrobial properties. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Compounds from this family have demonstrated cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole groups have been explored for their photophysical and photochemical properties. Such compounds have shown high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment. This application underscores the potential of thiadiazole derivatives in medical treatments that require precise control over reactive oxygen species generation (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
The structural analysis of compounds featuring the 1,3,4-thiadiazole core alongside methoxybenzyl groups has contributed to the development of new synthetic routes and materials. Studies have focused on understanding the crystal packing, molecular structures, and the establishment of novel synthetic pathways for thiadiazole derivatives, which are vital for designing materials with specific properties, such as those needed for efficient dye adsorption from aqueous solutions (Khan, Ibrar, & Simpson, 2014).
Propriétés
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVBWFIGDEJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)







![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)